molecular formula C10H10BrN3OS B14910965 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide

5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide

Cat. No.: B14910965
M. Wt: 300.18 g/mol
InChI Key: NTZYJNJVEIOVIY-UHFFFAOYSA-N
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Description

5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (CAS 1247457-31-3) is a high-purity chemical building block of significant interest in medicinal and agrochemical research. This compound features a brominated thiophene ring linked to a 1-ethyl-pyrazole moiety via a carboxamide group, a structural motif common in the development of biologically active molecules . The bromine atom on the thiophene ring serves as a reactive handle, enabling further structural elaboration through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create diverse derivative libraries for structure-activity relationship (SAR) studies . Compounds based on the pyrazole-thiophene scaffold are frequently investigated for their potential antibacterial properties. Research into analogous sulfonamide derivatives has demonstrated potent activity against challenging bacterial strains, including New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-1-KP) . Furthermore, molecular frameworks combining pyrazole and thiophene are explored in patent literature for their application as antibacterial agents . The ethyl-substituted pyrazole group is a key feature that enhances the molecule's properties for interaction with biological targets. With a molecular weight of 300.17 g/mol and 98% purity, this product is characterized to ensure reliability in experimental workflows . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C10H10BrN3OS

Molecular Weight

300.18 g/mol

IUPAC Name

5-bromo-N-(1-ethylpyrazol-4-yl)thiophene-2-carboxamide

InChI

InChI=1S/C10H10BrN3OS/c1-2-14-6-7(5-12-14)13-10(15)8-3-4-9(11)16-8/h3-6H,2H2,1H3,(H,13,15)

InChI Key

NTZYJNJVEIOVIY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Amidation: The brominated thiophene is then reacted with an appropriate amine (in this case, 1-ethyl-1H-pyrazol-4-amine) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated systems for the amidation reaction to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the pyrazole ring can undergo reduction to form pyrazolines.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of pyrazolines.

    Coupling: Formation of biaryl or styrene derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the bromine atom and the carboxamide group allows for strong interactions with biological targets, enhancing its efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related thiophene-pyrazole/pyridine/pyrazine amides (Table 1):

Compound Core Structure Substituents Key Features
Target: 5-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide Thiophene + pyrazole - 1-Ethyl pyrazole (position 4) Enhanced steric bulk and electron-donating ethyl group; potential for tunable NLO properties.
5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (7) Thiophene + pyrazole - 5-Methyl pyrazole (position 3) Lower steric hindrance; yields 42–48% via DCC/DMAP-mediated synthesis.
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (3) Thiophene + pyridine - 4-Methyl pyridine Higher yield (80%) via TiCl4/pyridine; pyridine’s electron-withdrawing effects.
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (4a–4n) Thiophene + pyrazine - Aryl/heteroaryl groups at thiophene Broad electronic delocalization; Suzuki coupling yields 37–72%.

Substituent Impact :

  • Ethyl vs.
  • Pyrazole Position : Substitution at pyrazole position 4 (target) vs. 3 (compound 7) may influence regioselectivity in cross-coupling reactions and intermolecular interactions .
  • Heterocycle Choice : Pyridine (compound 3) introduces stronger electron-withdrawing effects than pyrazole, affecting HOMO-LUMO gaps and chemical hardness .

Electronic and Optical Properties

Computational studies (DFT, FMO analysis) reveal critical differences (Table 2):

Compound HOMO-LUMO Gap (eV) Electrophilicity Index (ω) NLO Hyperpolarizability Key Findings
Target (Predicted) ~3.5–4.0 ~1.5–2.0 Moderate Ethyl group may lower chemical hardness vs. methyl.
5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (7) 4.2 1.8 Low Most stable in series (compound 9d).
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides 3.0–4.5 1.2–2.5 High (e.g., 4l: 8583 Hartrees) Extended π-delocalization enhances NLO response.
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (3) 4.5 2.0 Not reported High ionization potential due to pyridine core.

Key Observations :

  • The ethyl substituent in the target compound may reduce chemical hardness (σ) compared to methyl analogs, increasing reactivity .
  • Pyrazine derivatives (e.g., 4l) exhibit superior NLO properties due to extended π-systems, while pyrazole analogs prioritize stability .

Biological Activity

5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its antimicrobial, anti-inflammatory, and other pharmacological properties.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized via a condensation reaction between 5-bromothiophene-2-carboxylic acid and 1-ethyl-1H-pyrazole in the presence of a suitable catalyst. Various methodologies have been explored to optimize yields and purity, including the use of titanium tetrachloride (TiCl4) as a catalyst in one-pot reactions .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. In vitro evaluations against various bacterial strains have shown promising results:

Compound MIC (µg/mL) MBC (µg/mL) Activity
This compound0.22 - 0.25-Effective against Staphylococcus aureus and Staphylococcus epidermidis
Other Pyrazole Derivatives0.25 - 0.50-Various bacterial strains

The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.22 µg/mL, indicating potent antimicrobial activity against tested pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6:

Compound TNF-alpha Inhibition (%) IL-6 Inhibition (%)
This compound61 - 85%76 - 93%
Standard Drug (Dexamethasone)76%86%

These results suggest that the compound may serve as a lead for developing new anti-inflammatory agents .

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives, providing insights into their mechanisms of action:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives, including those related to our compound. Results indicated that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria .
  • In Vivo Studies : In vivo models have been used to evaluate the anti-inflammatory effects of pyrazole derivatives, demonstrating significant reductions in edema and inflammatory markers in animal models .
  • Mechanistic Insights : Research has suggested that the mechanism of action may involve inhibition of key enzymes involved in inflammation and microbial resistance pathways, although further studies are needed to elucidate these pathways fully .

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